Ethyl 6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate
Description
Ethyl 6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate is a halogenated indole derivative characterized by a bromine atom at position 6, a methoxy group at position 5, a methyl group at position 2, and a phenyl substituent at position 1 of the indole ring. The ester group at position 3 enhances its lipophilicity, influencing its pharmacokinetic properties. This compound is of interest in medicinal chemistry due to the structural versatility of indole derivatives, which often exhibit biological activities such as antiviral, anti-inflammatory, and anticancer effects .
Properties
IUPAC Name |
ethyl 6-bromo-5-methoxy-2-methyl-1-phenylindole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO3/c1-4-24-19(22)18-12(2)21(13-8-6-5-7-9-13)16-11-15(20)17(23-3)10-14(16)18/h5-11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDMHTWNMLCNHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole core . Subsequent bromination, methylation, and esterification steps are employed to introduce the bromine, methoxy, and carboxylate ester groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the carboxylate ester can be reduced to an alcohol.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted indole derivatives.
Oxidation: Formation of hydroxylated indole derivatives.
Reduction: Formation of reduced indole derivatives.
Hydrolysis: Formation of carboxylic acid derivatives.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of Ethyl 6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate. It has shown effectiveness against various pathogenic bacteria, including:
- Staphylococcus aureus
- Escherichia coli
The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways, enhancing its potential as an antibiotic agent.
Antitumor Activity
Indole derivatives, including this compound, are known for their antitumor properties. In vitro studies have demonstrated that this compound can induce apoptosis in several cancer cell lines, suggesting its potential role in cancer therapy. The compound's ability to inhibit cancer cell proliferation has been linked to its interference with cell cycle regulation.
Anti-inflammatory Effects
This compound may exert anti-inflammatory effects by modulating inflammatory pathways. Preliminary studies indicate that it can reduce the production of pro-inflammatory cytokines and inhibit inflammatory mediators, making it a candidate for further research in treating inflammatory diseases.
Case Studies and Research Findings
A review of literature reveals several significant findings related to this compound:
| Study | Findings |
|---|---|
| Zhang et al. (2022) | Demonstrated significant antibacterial activity against resistant strains of bacteria. |
| Lee et al. (2023) | Showed cytotoxicity against various cancer cell lines, indicating potential for cancer treatment. |
| Kumar et al. (2024) | Explored anti-inflammatory effects and suggested mechanisms for therapeutic applications. |
These findings indicate that this compound could serve as a lead compound for developing new therapeutic agents targeting bacterial infections and cancer.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes . The bromine and methoxy groups can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparison with Similar Indole Derivatives
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between the target compound and selected analogs:
Key Comparative Insights
Substituent Effects on Bioactivity
- Bromine vs. Fluorine’s electronegativity may improve metabolic stability but reduce hydrophobic interactions.
- Methoxy vs. Hydroxy : The methoxy group at position 5 in the target compound likely increases lipophilicity and reduces metabolic deactivation (e.g., glucuronidation) compared to hydroxy-substituted derivatives (e.g., anti-HBV compounds in ). However, hydroxy groups can participate in hydrogen bonding, which may improve target affinity.
Ester Position and Reactivity
- The target compound’s ester at position 3 contrasts with analogs like ethyl 5-methoxyindole-2-carboxylate (ester at position 2) . Position 3 esters may alter electron distribution across the indole ring, affecting reactivity in further synthetic modifications (e.g., amide formation via nucleophilic substitution).
Physicochemical and Pharmacokinetic Considerations
- Steric Effects : The 2-methyl and 1-phenyl groups create steric hindrance, which may reduce off-target interactions but complicate synthetic accessibility.
- Stability : Bromine’s susceptibility to nucleophilic displacement (e.g., in reducing environments) could limit applications unless stabilized by electron-withdrawing groups.
Biological Activity
Ethyl 6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C19H18BrNO3
- Molecular Weight : 420.32 g/mol
- CAS Number : 131707-24-9
Biological Activity Overview
This compound exhibits a range of biological activities, including:
-
Anticancer Activity :
- Several studies have reported its cytotoxic effects against various cancer cell lines. For instance, it showed significant antiproliferative activity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, with IC50 values indicating effective dose-dependent responses .
- The compound's mechanism often involves the induction of apoptosis, as evidenced by increased caspase activity in treated cells .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
The biological mechanisms through which this compound exerts its effects include:
- Cell Cycle Arrest : Studies have shown that the compound can induce cell cycle arrest at the G1 phase in cancer cells, leading to reduced proliferation rates.
- Apoptosis Induction : The compound activates apoptotic pathways, particularly through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
Table 1: Summary of Biological Activities
| Activity Type | Cell Lines/Organisms | IC50 Values | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7, MEL-8 | 0.48 - 5.13 µM | Apoptosis induction |
| Antimicrobial | MRSA | 0.98 µg/mL | Inhibition of bacterial growth |
| Anti-inflammatory | Various models | Not specified | Reduction of inflammatory markers |
Notable Research Findings
- A study highlighted that Ethyl 6-bromo derivatives demonstrated greater cytotoxicity than traditional chemotherapeutics like doxorubicin against specific leukemia cell lines .
- Molecular docking studies have suggested strong interactions between the compound and target proteins involved in cancer progression, indicating a promising avenue for drug development .
Q & A
Q. What are the standard synthetic routes for Ethyl 6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate, and how are intermediates purified?
The synthesis typically involves multi-step functionalization of indole scaffolds. A common approach starts with bromination and methoxylation of a preformed indole core. For example, bromination using N-bromosuccinimide (NBS) in THF at room temperature achieves regioselectivity at the 6-position, as demonstrated in similar indole derivatives . Purification often employs flash column chromatography with gradients of ethyl acetate/hexane (e.g., 70:30 ratio) and is monitored by TLC (Rf ~0.30 in similar systems) . Residual solvents like DMF are removed via vacuum distillation at 90°C .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical?
Key techniques include:
- NMR spectroscopy : H and C NMR confirm substituent positions and esterification. For example, methoxy groups typically resonate at δ 3.8–4.0 ppm, while aromatic protons appear downfield (δ 7.0–7.5 ppm) .
- Mass spectrometry : High-resolution MS (e.g., FAB-HRMS) validates molecular weight (e.g., observed [M+H] at m/z 427.0757 in analogous compounds) .
- X-ray crystallography : SHELX programs refine crystal structures, with ORTEP-3 visualizing molecular packing. Dihedral angles between indole and phenyl rings (~64°) are critical for conformational analysis .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination or methoxylation be addressed?
Regioselectivity in bromination is influenced by electronic and steric factors. For example, NBS in THF selectively brominates the 6-position due to the electron-donating methoxy group at C5 directing electrophilic attack . Microwave-assisted Suzuki-Miyaura coupling (e.g., with 6-methoxypyridin-3-yl-boronic acid) optimizes cross-coupling yields (up to 78%) while minimizing side reactions . Computational modeling (DFT) may predict reactive sites, but empirical validation via LCMS (e.g., monitoring [M+H] at m/z 380.8) is essential .
Q. How are spectral data contradictions resolved, particularly in overlapping NMR signals or crystallographic disorder?
- NMR : Use DEPT-135 or 2D experiments (HSQC, HMBC) to resolve overlapping peaks. For example, ester carbonyls (δ ~165 ppm in C NMR) can be distinguished from indole carbons via HMBC correlations .
- Crystallography : SHELXL refinement flags disordered regions. The ADDSYM algorithm in PLATON checks for missed symmetry, while R-factor convergence (<0.05) ensures reliability . For the title compound, weak C–H⋯π interactions in packing (reported in similar structures) may require TWINABS for data integration .
Q. What strategies improve yield in multi-step syntheses, particularly for moisture-sensitive intermediates?
- Reaction design : Use Schlenk techniques for air-sensitive steps (e.g., LAH reductions) .
- Catalyst optimization : Pd(PPh) in Suzuki couplings reduces homocoupling byproducts. Pre-drying solvents (e.g., DMF over molecular sieves) minimizes hydrolysis .
- Workup : Celite filtration after microwave reactions removes Pd residues, improving purity before chromatography .
Methodological Considerations
Q. How is computational modeling integrated with experimental data to predict biological activity?
Molecular docking (e.g., AutoDock Vina) screens interactions with biological targets (e.g., enzyme active sites). For indole derivatives, logP (~3.5, calculated via ChemDraw) and hydrogen-bonding motifs (from crystallography) guide solubility and target affinity . Validation involves correlating IC values (from enzyme assays) with docking scores.
Q. What crystallization conditions favor high-quality single crystals for X-ray analysis?
- Solvent selection : Slow evaporation of ethyl acetate/hexane (1:1) at 4°C produces needle-like crystals.
- Temperature control : Crystallization at 113 K minimizes thermal motion, improving resolution (<0.8 Å) .
- Additives : Trace HCl (0.1 eq.) protonates the indole nitrogen, enhancing crystal lattice stability .
Data Contradiction Analysis
Q. How are discrepancies in reported synthetic yields or spectral data reconciled?
- Yield variations : Differences in catalyst loading (e.g., 0.1 vs. 0.2 equiv Pd) or reaction time (2 h vs. overnight) significantly impact yields. Systematic optimization via DoE (Design of Experiments) identifies critical parameters .
- Spectral mismatches : Cross-validate with literature (e.g., SDBS database for indole H NMR) . For example, a methoxy signal at δ 3.93 ppm (DMSO-d6) aligns with reported values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
